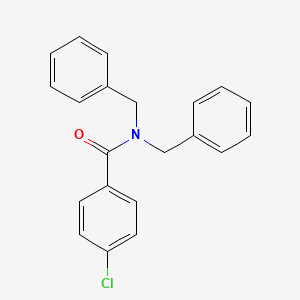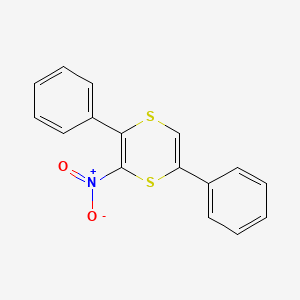
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is a chemical compound known for its unique structure and properties It belongs to the class of dithiin derivatives, which are characterized by a six-membered ring containing two sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diphenyl-1,4-dithiin with hydroxylamine-O-sulfonic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.
Applications De Recherche Scientifique
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, affecting their function. It may also participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but its ability to modulate biological activity makes it a compound of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Nitro-2,5-diphenyl-1,4-dithiin
- 5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl(hydroxy)azane oxide
Uniqueness
(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is unique due to its specific substitution pattern and the presence of both hydroxyl and azane oxide functional groups. This combination imparts distinct chemical and biological properties, differentiating it from other dithiin derivatives.
Propriétés
Numéro CAS |
6317-72-2 |
|---|---|
Formule moléculaire |
C16H11NO2S2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-nitro-2,5-diphenyl-1,4-dithiine |
InChI |
InChI=1S/C16H11NO2S2/c18-17(19)16-15(13-9-5-2-6-10-13)20-11-14(21-16)12-7-3-1-4-8-12/h1-11H |
Clé InChI |
FFCLAVOZKABAOD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CSC(=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


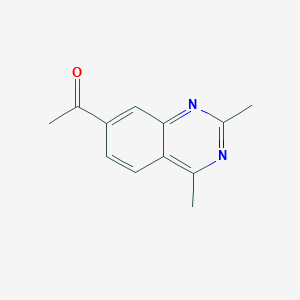
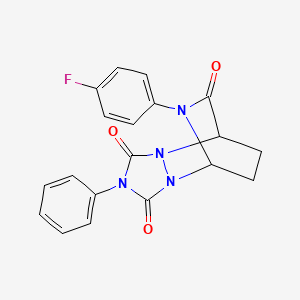
![2-[Bis(2-chloroethyl)amino]-5,5-dimethyl-2-oxo-1,3,2lambda5-oxazaphosphinan-4-one](/img/structure/B12787904.png)
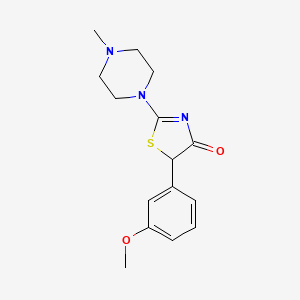

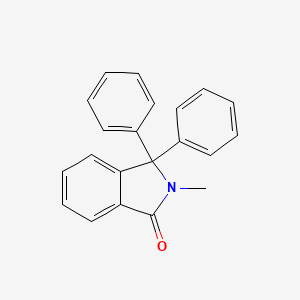


![3-[[4-[[4-[(4,8-Disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonic acid;2-[2-hydroxyethyl(methyl)amino]ethanol](/img/structure/B12787957.png)
